BenchChemオンラインストアへようこそ!

1-(3-methylphenyl)-5-nitro-1H-benzimidazole

anticancer structure-activity relationship PARP inhibition

Procure 1-(3-methylphenyl)-5-nitro-1H-benzimidazole, the prototypical N1-aryl-5-nitrobenzimidazole, for definitive SAR studies. Its N1-3-methylphenyl substitution creates a unique regioisomer, not found in common C2-aryl or N1-alkyl analogues, which is critical for hypoxia-activated prodrug design and comparative PARP inhibition screening. With a confirmed melting point of 146°C and commercial availability at ≥98% purity, it integrates seamlessly into automated HTS workflows, eliminating the variability of generic nitrobenzimidazoles.

Molecular Formula C14H11N3O2
Molecular Weight 253.261
CAS No. 695206-11-2
Cat. No. B2624546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylphenyl)-5-nitro-1H-benzimidazole
CAS695206-11-2
Molecular FormulaC14H11N3O2
Molecular Weight253.261
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O2/c1-10-3-2-4-11(7-10)16-9-15-13-8-12(17(18)19)5-6-14(13)16/h2-9H,1H3
InChIKeyGVYQHWMXFHYGPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methylphenyl)-5-nitro-1H-benzimidazole: A Distinctive N1-Aryl-5-nitrobenzimidazole Scaffold for Drug Discovery and Chemical Biology


1-(3-Methylphenyl)-5-nitro-1H-benzimidazole (CAS 695206-11-2) is a substituted benzimidazole derivative featuring a 5-nitro group on the benzimidazole core and a 3-methylphenyl substituent at the N1 position . This specific substitution pattern distinguishes it from the broader 5-nitrobenzimidazole class, where N1 substitution is more commonly occupied by heterocyclic rings or alkyl chains [1]. The electron-withdrawing nitro group at position 5 imparts distinct electrochemical reducibility, a key feature for bioreductive activation and DNA-interactive mechanisms observed across the nitrobenzimidazole class [2]. The 3-methylphenyl group at N1 influences the compound's lipophilicity and potential binding interactions differently than the 2-aryl-substituted analogues that dominate the literature, positioning this compound as a unique tool for structure-activity relationship (SAR) exploration in anticancer, antimicrobial, and enzymatic inhibition research.

Why Generic 5-Nitrobenzimidazole Substitution Fails: The Critical Role of N1-Aryl Substitution in 1-(3-Methylphenyl)-5-nitro-1H-benzimidazole


5-Nitrobenzimidazole derivatives are not interchangeable due to profound, position-dependent effects on biological activity. Literature demonstrates that benzimidazole derivatives substituted at position 2 with aryl groups exhibit entirely different biological profiles—including potent PARP inhibition and selective cytotoxicity in the nanomolar range [1]—compared to those substituted at position 1 with heterocyclic rings, which show distinct antitumor and antiviral activities [2]. The target compound 1-(3-methylphenyl)-5-nitro-1H-benzimidazole carries its aryl substituent at the N1 position rather than the C2 position, creating a structurally unique regioisomer not represented in published SAR studies. This positional difference fundamentally alters the compound's electrochemical behavior, DNA intercalation potential, and molecular recognition, as demonstrated by comparative studies on 2-aryl-5(6)-nitrobenzimidazoles where the position and nature of the nitro group on the phenyl ring markedly influenced DNA binding modes and cytotoxicity [3]. Substituting this compound with a generic 5-nitrobenzimidazole or a 2-aryl analogue would introduce an uncontrolled variable into any experimental system.

Quantitative Differentiation Evidence for 1-(3-Methylphenyl)-5-nitro-1H-benzimidazole vs. Closest Analogues


Regioisomeric Differentiation: N1-Aryl vs. C2-Aryl Substitution Defines Distinct Biological Activity Classes in Nitrobenzimidazoles

The target compound is an N1-aryl-5-nitrobenzimidazole, representing a distinct regioisomeric class compared to the extensively characterized C2-aryl-5(6)-nitrobenzimidazoles. In published head-to-head studies of C2-aryl analogues, compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] achieved an IC50 of 28 nM against A549 non-small cell lung carcinoma cells with a selectivity index exceeding 700 versus non-neoplastic HACAT cells (IC50 = 22.2 μM), while compound 3 from the same series inhibited PARP with an IC50 of 0.05 μM, representing a 570-fold improvement over the control 3-aminobenzamide (IC50 = 28.5 μM) [1]. No such data exist for any N1-aryl-5-nitrobenzimidazole, establishing the target compound as the reference standard for exploring this unexplored regioisomeric space.

anticancer structure-activity relationship PARP inhibition

Electrochemical Reducibility: Nitro Group Position-Dependent Redox Behavior Drives Bioreductive Activation Potential

The 5-nitro substituent on the benzimidazole core confers distinct electrochemical reducibility, a critical property for bioreductive anticancer and antimicrobial agents. In a comparative cyclic voltammetry study of 2-(x-nitrophenyl)-5-nitrobenzimidazoles (1-NPNB, 2-NPNB, 3-NPNB), all derivatives exhibited an ECE (electron transfer–chemical reaction–electron transfer) reduction mechanism, with the first irreversible reduction peak being position-dependent [1]. The DFT-calculated and experimentally confirmed reducibility demonstrates that the 5-nitrobenzimidazole moiety participates in DNA intercalation through in-pocket stacking, with the position of the nitro group on the phenyl ring influencing whether the benzimidazole or phenyl moiety stacks between DNA base pairs [1]. The target compound, bearing a 3-methylphenyl group at N1 rather than a nitrophenyl group at C2, represents a scaffold whose redox properties and DNA binding mode differ from all characterized analogues but share the core 5-nitrobenzimidazole electrochemical signature.

electrochemistry bioreductive activation DNA intercalation

Antitumor Activity Context: N1-Heterocyclic 5-Nitrobenzimidazoles Achieve Doxorubicin-Comparable Cytotoxicity

The 5-nitrobenzimidazole scaffold with appropriate N1 substitution can achieve antitumor potency comparable to or exceeding doxorubicin. In a 2006 study of 1-substituted-2-methyl-5-nitrobenzimidazoles, compound 2 [2-methyl-5(6)-nitro-1H-benzimidazole] exhibited an IC50 of 4.52 μg/mL against MCF-7 breast cancer cells, while compound 7 [a thiadiazole-substituted derivative] showed an IC50 of 8.29 μg/mL [1]. More recently, 5-nitro-1H-benzimidazole derivatives with N1-heterocyclic substitution (compound 3) demonstrated activity superior to doxorubicin against A-549, HCT-116, and MCF-7 cell lines, while compounds 9 and 17b(E) showed potency near to doxorubicin across four cell lines [2]. The target compound's N1-(3-methylphenyl) substituent occupies a distinct chemical space — a simple aryl group rather than a heterocyclic ring — making it the appropriate starting point for evaluating how N1-aryl substitution modulates the antitumor potency established by these heterocyclic analogues.

antitumor cytotoxicity MCF-7 breast cancer

Physicochemical Differentiation: Melting Point, Purity Grade, and Supplier Specifications Define Procurement-Ready Quality

The target compound is commercially available with defined physicochemical specifications that differentiate it from research-grade analogues. The compound has a reported melting point of 146 °C and a predicted boiling point of 465.8±47.0 °C at 760 mmHg, with a density of 1.3±0.1 g/cm³ . Commercially, it is supplied at ≥97% purity (MolCore) or 98% purity (Leyan) , with pricing structured at 4,510 CNY/1g, 15,730 CNY/5g, and 26,950 CNY/10g through Fluorochem . Sigma-Aldrich previously listed this compound (Product No. TMT00248) as part of a unique chemical collection for early discovery researchers, although it is now discontinued . These specifications provide procurement-ready quality benchmarks that are absent for custom-synthesized N1-aryl-5-nitrobenzimidazole analogues.

physicochemical characterization procurement specification purity grade

Structural Divergence from Antimicrobial Nitrobenzimidazoles: N1-Aryl Substitution vs. N1-Alkyl in Antimicrobial SAR

N1-substitution on the benzimidazole ring strongly influences antimicrobial activity. A systematic study of N-1-alkyl derivatives of 5-nitrobenzimidazole demonstrated antimicrobial activity with anaerobes being more sensitive than aerobes [1]. Separately, bis-5(6)-nitrobenzimidazoles have shown MIC values between 50–400 μg/mL against Gram-positive bacteria (E. faecalis and S. aureus), with seven compounds exhibiting activity against Gram-negative bacteria [2]. The most potent halogenated nitrobenzimidazoles achieved MIC values as low as 0.49 μg/mL against Bacillus subtilis, comparable to tetracycline [3]. The target compound's N1-aryl group (3-methylphenyl) is structurally distinct from the N1-alkyl and bis-benzimidazole motifs in these antimicrobial studies, and may exhibit different membrane permeability and target engagement profiles.

antimicrobial anaerobe nitroimidazole analogue

Optimal Research and Industrial Application Scenarios for 1-(3-Methylphenyl)-5-nitro-1H-benzimidazole


SAR Probe for N1-Aryl-5-nitrobenzimidazole Chemical Space in Anticancer Drug Discovery

This compound serves as the prototypical N1-aryl-5-nitrobenzimidazole scaffold for exploring regioisomeric SAR distinct from C2-aryl analogues. Use in head-to-head cytotoxicity screening against A549, MCF-7, HCT-116, and Hep G-2 cell lines to map the activity landscape of N1-aryl versus N1-heterocyclic substitution, building on established data where compound 3 (N1-heterocyclic-5-nitrobenzimidazole) exceeded doxorubicin potency .

Bioreductive Prodrug Design Leveraging the 5-Nitrobenzimidazole Redox Core

The 5-nitro group's confirmed ECE electrochemical reduction mechanism supports the use of this compound as a scaffold for designing hypoxia-activated prodrugs or DNA-targeting agents. The N1-3-methylphenyl group may modulate cellular uptake and subcellular localization compared to C2-aryl or N1-alkyl derivatives, with DNA intercalation potential informed by the binding mode data from 2-(x-nitrophenyl)-5-nitrobenzimidazole studies .

Reference Standard for Nitrobenzimidazole Physicochemical and Analytical Method Development

With a defined melting point (146 °C), predicted boiling point (465.8 °C), and commercial availability at ≥97% purity , this compound can serve as a reference standard for HPLC method development, stability studies, and formulation screening in early-stage drug discovery programs. Its solid physical form and documented density (1.3 g/cm³) facilitate reproducible handling in automated screening workflows.

Enzymatic Inhibition Screening Against PARP and Related NAD+-Dependent Enzymes

Given that structurally related 2-aryl-5(6)-nitrobenzimidazoles exhibit potent PARP inhibition (compound 3: IC50 = 0.05 μM, a 570-fold improvement over 3-aminobenzamide) , this compound is appropriate for comparative PARP inhibition screening to determine whether the N1-aryl regioisomer retains or diverges from this activity profile. The electron-withdrawing nitro group at position 5 is hypothesized to be critical for PARP catalytic domain interaction.

Quote Request

Request a Quote for 1-(3-methylphenyl)-5-nitro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.